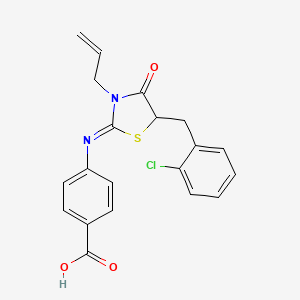

(E)-4-((3-allyl-5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4-((3-allyl-5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring, an allyl group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-allyl-5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazolidine Ring: This step involves the reaction of an appropriate amine with a carbonyl compound to form the thiazolidine ring.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base.

Attachment of the Chlorobenzyl Moiety: This step involves the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions.

Formation of the Final Product: The final step involves the condensation of the intermediate with 4-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-allyl-5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((3-allyl-5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (E)-4-((3-allyl-5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological effect. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(E)-4-((3-allyl-5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid: can be compared with other thiazolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chlorobenzyl moiety, allyl group, and thiazolidine ring in a single molecule provides a distinct set of chemical and biological properties that can be exploited in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(E)-4-((3-allyl-5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a synthetic compound featuring a thiazolidinone framework, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and potential applications in medicinal chemistry.

Structural Characteristics

The compound possesses a complex structure that includes:

- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.

- Allyl group : A side chain that enhances biological activity.

- Chlorobenzyl moiety : Provides additional chemical reactivity.

1. Antimicrobial Properties

Thiazolidinone derivatives have been extensively studied for their antimicrobial potential. The specific compound may exhibit:

- Bactericidal effects : Inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

- Antifungal activity : Potential to inhibit fungal pathogens, making it a candidate for developing new antifungal agents.

Research Findings :

A study demonstrated that thiazolidinones can effectively inhibit the growth of various bacterial strains, suggesting similar potential for this compound .

2. Anti-inflammatory Effects

Compounds with thiazolidinone structures have shown promise in reducing inflammation by:

- Inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

- Blocking nuclear factor kappa B (NF-kB) pathways that mediate inflammatory responses.

Case Studies :

Research indicates that certain thiazolidinones significantly reduce inflammatory markers in animal models, suggesting that this compound may exhibit similar anti-inflammatory properties .

3. Anticancer Activity

The structural features of this compound suggest potential anticancer properties through:

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of tumor growth : Interfering with cellular signaling pathways essential for cancer proliferation.

Research Insights :

Studies have shown that thiazolidinone derivatives can induce apoptosis in various cancer cell lines, indicating that this compound might be effective against certain cancers .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme inhibition : Targeting specific enzymes related to inflammation and cancer progression.

- Receptor modulation : Interacting with cellular receptors to alter signaling pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiazolidine derivatives reveals unique biological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinediones | Thiazolidine ring with varied substituents | Antidiabetic |

| Thiazole Derivatives | Thiazole ring | Antimicrobial |

| Amino Acid Derivatives | Amino acid structure | Varies widely |

The unique combination of functional groups in (E)-4 allows it to potentially exhibit distinct biological activities compared to these similar compounds .

Properties

IUPAC Name |

4-[[5-[(2-chlorophenyl)methyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S/c1-2-11-23-18(24)17(12-14-5-3-4-6-16(14)21)27-20(23)22-15-9-7-13(8-10-15)19(25)26/h2-10,17H,1,11-12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMBIMPRQMBAGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>60.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26659621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.